molecular formula C16H15N3O3 B597676 Ethyl 5-methyl-4-phenoxypyrrolo[2,1-f][1,2,4]triazine-6-carboxylate CAS No. 1363380-63-5

Ethyl 5-methyl-4-phenoxypyrrolo[2,1-f][1,2,4]triazine-6-carboxylate

Cat. No.: B597676
CAS No.: 1363380-63-5
M. Wt: 297.314
InChI Key: QURNFBNWHYCIGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-methyl-4-phenoxypyrrolo[2,1-f][1,2,4]triazine-6-carboxylate is a complex organic compound with the molecular formula C16H15N3O3 This compound is notable for its unique structure, which includes a pyrrolo[2,1-f][1,2,4]triazine core substituted with phenoxy and ethyl carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-methyl-4-phenoxypyrrolo[2,1-f][1,2,4]triazine-6-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolo[2,1-f][1,2,4]triazine core, followed by the introduction of the phenoxy and ethyl carboxylate groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-methyl-4-phenoxypyrrolo[2,1-f][1,2,4]triazine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different derivatives with altered functional groups.

    Substitution: It can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions typically involve the use of strong nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 5-methyl-4-phenoxypyrrolo[2,1-f][1,2,4]triazine-6-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.

    Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-methyl-4-phenoxypyrrolo[2,1-f][1,2,4]triazine-6-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact pathways depend on the context of its use, such as inhibiting specific enzymes in cancer cells to prevent their proliferation.

Comparison with Similar Compounds

    Ethyl 5-methyl-4-phenoxypyrrolo[2,1-f][1,2,4]triazine-6-carboxylate: The base compound for comparison.

    Mthis compound: Similar structure but with a methyl ester group instead of ethyl.

    Ethyl 5-methyl-4-(4-methoxyphenoxy)pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate: Contains a methoxy group on the phenoxy ring.

Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for targeted research and development in various scientific fields.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

ethyl 5-methyl-4-phenoxypyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-3-21-16(20)13-9-19-14(11(13)2)15(17-10-18-19)22-12-7-5-4-6-8-12/h4-10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QURNFBNWHYCIGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(=C1C)C(=NC=N2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.